molecular formula C12H16BrNO2 B13484604 Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate

Cat. No.: B13484604
M. Wt: 286.16 g/mol
InChI Key: ZPZNXAPEWCXOJS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a bromophenyl group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate typically involves multi-step organic reactions. One common method is the alkylation of a suitable amino acid derivative with a bromophenyl compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl, amino, or alkyl-substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate can be compared with other similar compounds such as:

    Ethyl 2-amino-3-phenyl-2-methylpropanoate: Lacks the bromine atom, resulting in different reactivity and biological activity.

    Ethyl 2-amino-3-(2-chlorophenyl)-2-methylpropanoate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    Ethyl 2-amino-3-(2-fluorophenyl)-2-methylpropanoate: The presence of a fluorine atom imparts unique characteristics compared to the bromine-containing compound.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

ethyl 2-amino-3-(2-bromophenyl)-2-methylpropanoate

InChI

InChI=1S/C12H16BrNO2/c1-3-16-11(15)12(2,14)8-9-6-4-5-7-10(9)13/h4-7H,3,8,14H2,1-2H3

InChI Key

ZPZNXAPEWCXOJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC=C1Br)N

Origin of Product

United States

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